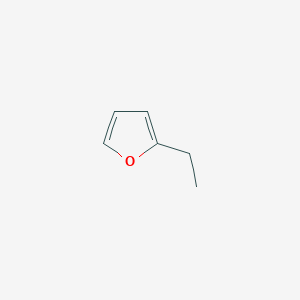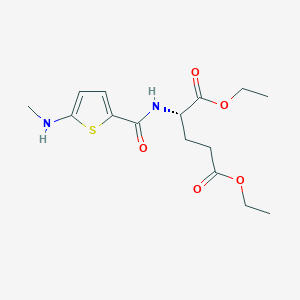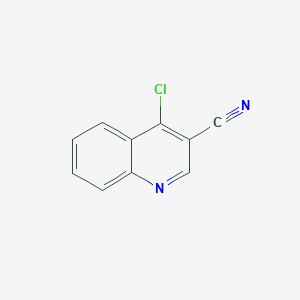
4-Chloroquinoline-3-carbonitrile
Descripción general
Descripción
4-Chloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of chloroquinoline-3-carbonitrile derivatives involves various methods. One such method involves the use of sodium azide and phosphorous oxychloride . The yield of 2-chloroquinoline-3-carbonitrile was found to be superior compared to other methods .Molecular Structure Analysis
The molecular weight of 4-Chloroquinoline-3-carbonitrile is 188.61 g/mol . The InChI code is 1S/C10H5ClN2/c11-10-7 (5-12)6-13-9-4-2-1-3-8 (9)10/h1-4,6H .Chemical Reactions Analysis
The chemical reactions of chloroquinoline-3-carbonitrile derivatives are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Physical And Chemical Properties Analysis
4-Chloroquinoline-3-carbonitrile has a topological polar surface area of 36.7 Ų and a complexity of 232 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
4-Chloroquinoline-3-carbonitrile: serves as a key intermediate in the synthesis of various biologically active compounds. Its chloro and cyano substituents are reactive sites that can undergo numerous chemical reactions, leading to the production of compounds with potential biological activities .
Antibacterial Agents
The chloroquinoline core is a valuable scaffold for developing molecules with antibacterial properties. Derivatives of 4-Chloroquinoline-3-carbonitrile have been synthesized and evaluated for their efficacy against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Some compounds have shown promising results, comparable to standard antibiotics .
Antioxidant Activity
Compounds derived from 4-Chloroquinoline-3-carbonitrile have been tested for their antioxidant capabilities using assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) test. Certain derivatives exhibited strong antioxidant activities, which are crucial in combating oxidative stress-related diseases .
Anticancer Research
The quinoline heterocycle is a common feature in many anticancer agents. Research into 4-Chloroquinoline-3-carbonitrile derivatives aims to exploit this structure to develop new anticancer drugs. The compound’s ability to interact with various biological targets makes it a valuable entity in cancer research .
Antimalarial Applications
Quinoline derivatives have a long history in antimalarial treatments, with chloroquine being a well-known example4-Chloroquinoline-3-carbonitrile is being explored for its potential to serve as a starting point for the synthesis of new antimalarial agents .
Molecular Docking Studies
The molecular structure of 4-Chloroquinoline-3-carbonitrile derivatives allows them to bind effectively to biological targets such as DNA gyrase and topoisomerase II β. Molecular docking studies help in understanding the binding patterns and predicting the efficacy of these compounds as therapeutic agents .
Safety and Hazards
The safety data sheet for 4-Chloroquinoline-3-carbonitrile indicates that it is toxic if swallowed and causes serious eye damage . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
Mecanismo De Acción
Target of Action
It’s known that chloroquinoline derivatives have been used in the production of biologically active compounds .
Mode of Action
It’s worth noting that chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
The synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives have been studied extensively .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s known that most types of reactions have been successfully applied and used in the production of biologically active compounds .
Action Environment
It’s worth noting that the success of related compounds, such as those used in suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Propiedades
IUPAC Name |
4-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMIOZRXOIQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499416 | |
| Record name | 4-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-3-carbonitrile | |
CAS RN |
69875-49-6 | |
| Record name | 4-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the modification of 4-chloroquinoline-3-carbonitrile with an arylamino group at position 4 and various substituents at positions 6 and 7 impact its interaction with HER-2 kinase?
A1: The research article [] investigates the development of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives as irreversible inhibitors of HER-2 kinase. The researchers found that attaching a large lipophilic group at the para position of the 4-(arylamino) ring significantly improved the potency of these compounds in inhibiting HER-2 kinase. Furthermore, incorporating a basic dialkylamino group at the end of the Michael acceptor moiety, typically introduced at position 6 or 7, enhanced both the inhibitory activity and water solubility. This enhancement is attributed to intramolecular catalysis of the Michael addition reaction with the HER-2 kinase. [] These findings highlight the critical role of specific structural modifications in influencing the interaction and inhibitory activity of these compounds towards HER-2 kinase.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



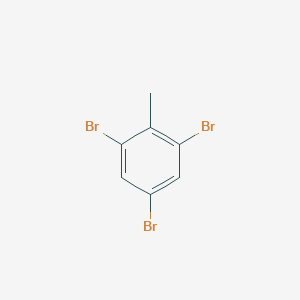
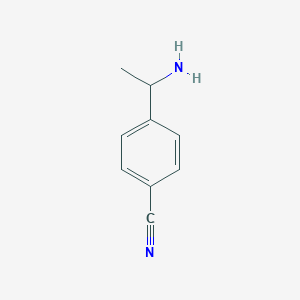
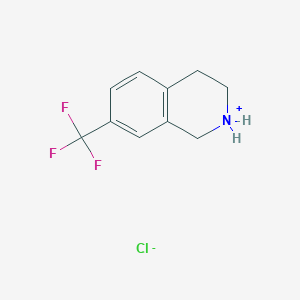
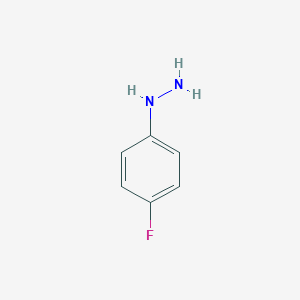
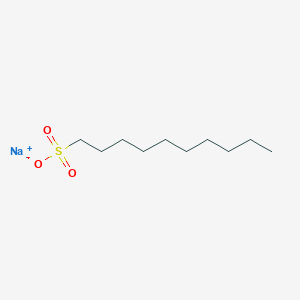

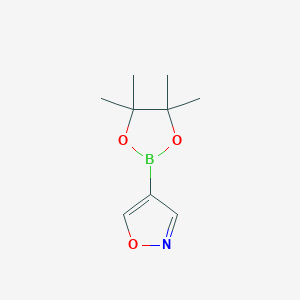
![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)
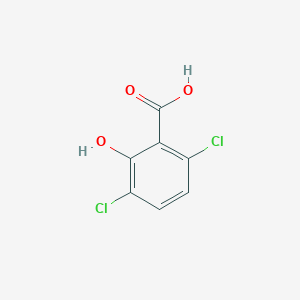
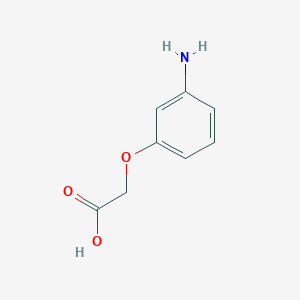
![N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B109078.png)
